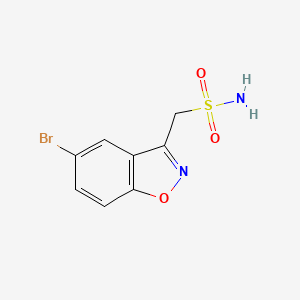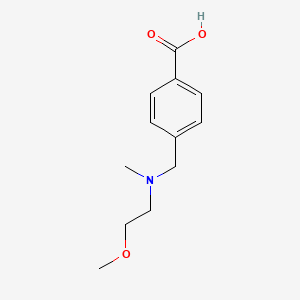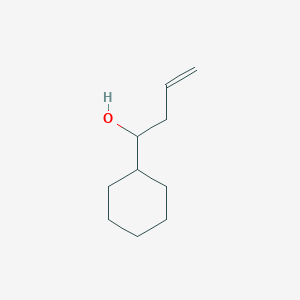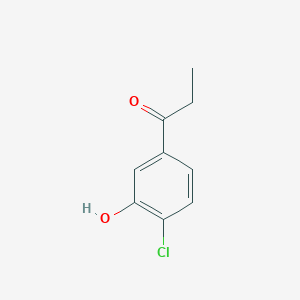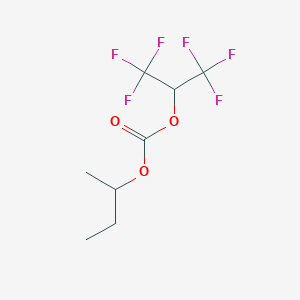
1-(2-Chloro-6-methoxyphenyl)ethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de 1-(2-Cloro-6-metoxifenil)etan-1-amina es un compuesto químico con la fórmula molecular C9H12ClNO·HCl. Es conocido por sus aplicaciones en diversos campos de investigación científica, incluida la química, la biología y la medicina. El compuesto se caracteriza por la presencia de un grupo cloro y un grupo metoxi unidos a un anillo fenilo, junto con una cadena lateral de etanamina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de clorhidrato de 1-(2-Cloro-6-metoxifenil)etan-1-amina normalmente implica los siguientes pasos:
Material de partida: La síntesis comienza con 2-cloro-6-metoxibenzaldehído.
Aminación reductiva: El grupo aldehído se convierte en una amina mediante aminación reductiva utilizando una amina adecuada y un agente reductor como el cianoborohidruro de sodio.
Formación de la sal de clorhidrato: La base libre se convierte entonces en su sal de clorhidrato por tratamiento con ácido clorhídrico.
Métodos de producción industrial: Los métodos de producción industrial de este compuesto pueden implicar pasos similares, pero están optimizados para la síntesis a gran escala. Esto incluye el uso de reactores de flujo continuo y sistemas automatizados para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones: El clorhidrato de 1-(2-Cloro-6-metoxifenil)etan-1-amina experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Se puede reducir para formar aminas u otros productos reducidos.
Sustitución: El grupo cloro se puede sustituir por otros nucleófilos en condiciones adecuadas.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Los nucleófilos como el metóxido de sodio o el terc-butóxido de potasio se pueden utilizar para reacciones de sustitución.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos correspondientes, mientras que las reacciones de sustitución pueden producir diversos derivados sustituidos.
Aplicaciones Científicas De Investigación
El clorhidrato de 1-(2-Cloro-6-metoxifenil)etan-1-amina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de diversos compuestos orgánicos.
Biología: El compuesto se estudia por sus posibles actividades biológicas e interacciones con biomoléculas.
Medicina: La investigación está en curso para explorar sus posibles aplicaciones terapéuticas, incluyendo su papel como precursor para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos finos y farmacéuticos.
Mecanismo De Acción
El mecanismo de acción del clorhidrato de 1-(2-Cloro-6-metoxifenil)etan-1-amina implica su interacción con dianas moleculares específicas. El compuesto puede unirse a receptores o enzimas, modulando su actividad y provocando diversos efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación y el contexto de uso específicos.
Compuestos similares:
- Clorhidrato de 1-(2-Cloro-4-metoxifenil)etan-1-amina
- Clorhidrato de 1-(2-Cloro-6-etoxifenil)etan-1-amina
- Clorhidrato de 1-(2-Cloro-6-metoxifenil)propan-1-amina
Comparación: El clorhidrato de 1-(2-Cloro-6-metoxifenil)etan-1-amina es único debido a su patrón de sustitución específico en el anillo fenilo, que influye en su reactividad química y actividad biológica. En comparación con compuestos similares, puede presentar diferentes propiedades farmacocinéticas y farmacodinámicas, lo que lo hace adecuado para aplicaciones de investigación específicas.
Comparación Con Compuestos Similares
- 1-(2-Chloro-4-methoxyphenyl)ethan-1-amine hydrochloride
- 1-(2-Chloro-6-ethoxyphenyl)ethan-1-amine hydrochloride
- 1-(2-Chloro-6-methoxyphenyl)propan-1-amine hydrochloride
Comparison: 1-(2-Chloro-6-methoxyphenyl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific research applications.
Propiedades
Fórmula molecular |
C9H13Cl2NO |
|---|---|
Peso molecular |
222.11 g/mol |
Nombre IUPAC |
1-(2-chloro-6-methoxyphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H12ClNO.ClH/c1-6(11)9-7(10)4-3-5-8(9)12-2;/h3-6H,11H2,1-2H3;1H |
Clave InChI |
WCVLWQAUXRHIKV-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C=CC=C1Cl)OC)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


